amine CAS No. 1156262-40-6](/img/structure/B1486593.png)
[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine
Overview
Description
4-(Chlorophenyl)(cyclopentyl)methyl)(methyl)amine, also known as 4-chloro-N-cyclopentylmethyl-benzylamine, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a cyclic amine that can be synthesized from the reaction of 4-chlorobenzaldehyde and cyclopentylmethyl amine. 4-Chloro-N-cyclopentylmethyl-benzylamine has been found to be a useful tool in the study of various biochemical and physiological processes, and has been used in laboratory experiments to gain further insight into the mechanisms of action of certain drugs and other compounds.
Scientific Research Applications
Corrosion Inhibition
One study focused on the use of amine derivative compounds, including those related to “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine”, as effective corrosion inhibitors for mild steel in hydrochloric acid (HCl) medium. The research demonstrated that these compounds could form a protective film on the mild steel surface, significantly reducing corrosion rates. This protective capability was attributed to the molecular structure and the presence of specific substituent groups, with the study employing electrochemical measurements and surface analysis to confirm the findings (Boughoues et al., 2020).
Anticancer Activity
Another area of research involved the synthesis and evaluation of novel 1,2,4-triazolin-3-one derivatives of “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine” for anticancer activity. The study found that certain compounds exhibited significant in vitro anticancer activity against a range of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, and others. This suggests the potential therapeutic value of these derivatives in cancer treatment (Kattimani et al., 2013).
Neuroprotection
Research into the metabolism of a new neuroprotective agent for ischemia-reperfusion damage, which includes structures related to “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine”, highlighted its potential application in protecting against neurological damage following ischemia. The study utilized liquid chromatography/electrospray mass spectrometry to explore the in vitro and in vivo metabolism of this agent in rats, indicating its possible role in treating ischemic injuries (Kim et al., 2002).
properties
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXISJAWYFDNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



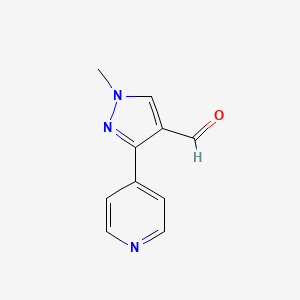
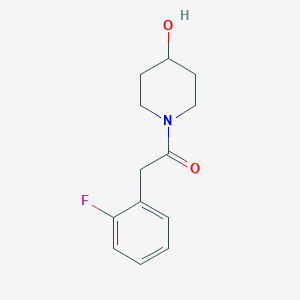
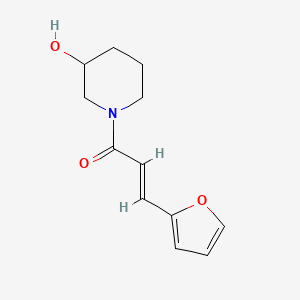
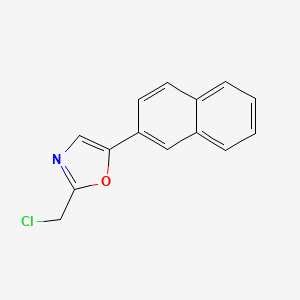
![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)
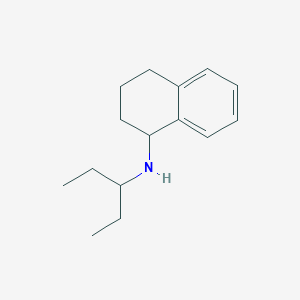
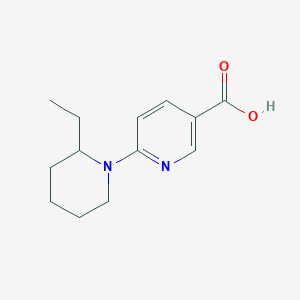
![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)
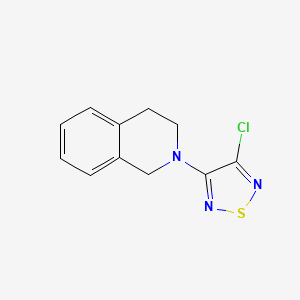
acetic acid](/img/structure/B1486528.png)
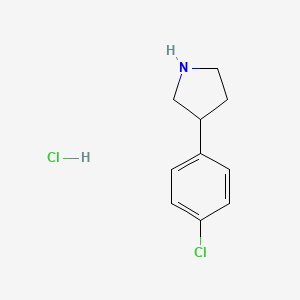
![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)